3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
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Overview
Description
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline is a synthetic organic compound characterized by an imidazole ring with a methyl group at the 3-position and a chlorine atom at the 2-position. This compound has been utilized as a research tool in various scientific studies due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline typically involves the reaction of 2-chloroquinoline with 3-methylimidazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol
Major Products Formed
Substitution: Formation of substituted imidazoquinolines.
Oxidation: Formation of imidazoquinoline aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazoquinolines
Scientific Research Applications
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline has been extensively used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline involves its interaction with DNA. The compound can bind to DNA and form adducts, which inhibit DNA replication or repair. This property is particularly significant in its potential anticancer activity, as it can induce apoptosis in cancer cells by disrupting their DNA .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylimidazo[4,5-F]quinoline: Another imidazoquinoline derivative with similar structural features but different functional groups.
2-Chloro-3-methylimidazo[4,5-F]quinoline: Similar to 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline but with a different substitution pattern.
3-Methyl-2-chloroquinoline: Lacks the imidazole ring but shares the quinoline core structure
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form DNA adducts and its potential anticancer activity set it apart from other similar compounds .
Properties
IUPAC Name |
2-chloro-3-methylimidazo[4,5-f]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOVRMBVMMUKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434902 |
Source
|
Record name | 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161087-48-5 |
Source
|
Record name | 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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